Einecs 286-316-1
Overview
Description
Einecs 286-316-1, also known by its Chemical Abstracts Service (CAS) number 85204-21-3, is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 286-316-1 involves specific chemical reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield. Generally, the synthesis involves multiple steps, including the preparation of intermediate compounds, followed by their transformation into the final product through various chemical reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure consistent quality and high yield. These methods may include batch or continuous production techniques, utilizing advanced equipment and technology to maintain optimal reaction conditions. The production process is designed to be efficient, cost-effective, and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Einecs 286-316-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Catalysts: Various catalysts may be used to facilitate the reactions, including metal catalysts and acid or base catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Einecs 286-316-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to investigate its effects on different biological systems.
Medicine: Research on this compound includes its potential therapeutic applications and its role in drug development.
Industry: The compound is used in industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Einecs 286-316-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological responses, depending on the specific targets and pathways involved. The detailed molecular mechanisms are still under investigation and may vary depending on the context of its application.
Comparison with Similar Compounds
Einecs 286-316-1 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Einecs 286-832-7: This compound has different chemical properties and applications compared to this compound.
Einecs 286-380-4: Another compound with distinct characteristics and uses.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications in scientific research and industry.
Properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;(Z)-4-(2-ethylhexylamino)-4-oxobut-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3.C6H15NO3/c1-3-5-6-10(4-2)9-13-11(14)7-8-12(15)16;8-4-1-7(2-5-9)3-6-10/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)(H,15,16);8-10H,1-6H2/b8-7-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODFZGCPYCFIIE-CFYXSCKTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C=CC(=O)O.C(CO)N(CCO)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)CNC(=O)/C=C\C(=O)O.C(CO)N(CCO)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40888662 | |
Record name | 2-Butenoic acid, 4-[(2-ethylhexyl)amino]-4-oxo-, (2Z)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40888662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85204-21-3 | |
Record name | 2-Butenoic acid, 4-[(2-ethylhexyl)amino]-4-oxo-, (2Z)-, compd. with 2,2′,2′′-nitrilotris[ethanol] (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85204-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenoic acid, 4-((2-ethylhexyl)amino)-4-oxo-, (2Z)-, compd. with 2,2',2''-nitrilotris(ethanol) (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085204213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenoic acid, 4-[(2-ethylhexyl)amino]-4-oxo-, (2Z)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butenoic acid, 4-[(2-ethylhexyl)amino]-4-oxo-, (2Z)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40888662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(2-ethylhexyl)amino]-4-oxoisocrotonic acid, compound with 2,2',2''-nitrilotris[ethanol] (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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